![molecular formula C17H16FN3O3 B5652460 1-(4-fluorophenyl)-4-(4-nitrobenzoyl)piperazine](/img/structure/B5652460.png)
1-(4-fluorophenyl)-4-(4-nitrobenzoyl)piperazine
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Overview
Description
1-(4-fluorophenyl)-4-(4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential use as a research tool in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it an interesting candidate for studying the function of certain neurotransmitter systems in the brain.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(4-nitrobenzoyl)piperazine involves the inhibition of the reuptake of serotonin and dopamine by their respective transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in various physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dose and route of administration. At low doses, it has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. At higher doses, it can cause hyperactivity, agitation, and even seizures.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorophenyl)-4-(4-nitrobenzoyl)piperazine in lab experiments include its selective action on serotonin and dopamine transporters, which allows for the specific investigation of these neurotransmitter systems. However, its potential for causing seizures at high doses and its limited solubility in aqueous solutions can be considered as limitations.
Future Directions
1-(4-fluorophenyl)-4-(4-nitrobenzoyl)piperazine has the potential to be used in various future research directions. Some of these include:
1. Investigation of the role of serotonin and dopamine in various neurological and psychiatric disorders.
2. Development of new drugs that target serotonin and dopamine transporters.
3. Study of the effects of long-term exposure to this compound on the brain and behavior.
4. Investigation of the effects of this compound on other neurotransmitter systems in the brain.
5. Development of new methods for the synthesis and purification of this compound.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 4-nitrobenzoic acid with 1-(4-fluorophenyl)piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon. After completion of the reaction, the product is purified by column chromatography or recrystallization.
Scientific Research Applications
1-(4-fluorophenyl)-4-(4-nitrobenzoyl)piperazine has been used in various scientific studies to investigate the function of certain neurotransmitter systems in the brain. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter blocker. These properties make it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-3-7-15(8-4-14)19-9-11-20(12-10-19)17(22)13-1-5-16(6-2-13)21(23)24/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGLEXSZQJDAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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